
1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate
Übersicht
Beschreibung
“1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate” is a chemical compound with the IUPAC name 1-(tert-butyl) 3-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate . It is a solid substance and should be stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. The InChI code for this compound is 1S/C12H22N2O4/c1-6-17-10(15)8-6-14(11(16)18-12(2,3)4)7-9(8)13/h6-9H,13H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 258.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Thermophysical Property Measurements of Ethers
Research has focused on the properties of ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies aim to develop a set of recommended values for vapor–liquid equilibria and related properties in mixtures containing ethers with non-polar solvents (Marsh et al., 1999).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
The biodegradation and environmental fate of ETBE, another gasoline oxygenate, have been extensively studied. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism have been identified, highlighting the environmental impact and degradation pathways of ETBE in soil and groundwater environments (Thornton et al., 2020).
Microbial Degradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol
The microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions has been reviewed to understand their fate in the subsurface environment. This research emphasizes the importance of site-specific conditions in the biodegradation of these compounds (Schmidt et al., 2004).
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor
A study on the decomposition of MTBE, a compound structurally related to the query, using hydrogen in a cold plasma reactor, demonstrates an alternative method for decomposing and converting MTBE into various compounds. This highlights innovative approaches for the treatment of environmental pollutants (Hsieh et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVKLSXTZZGJV-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



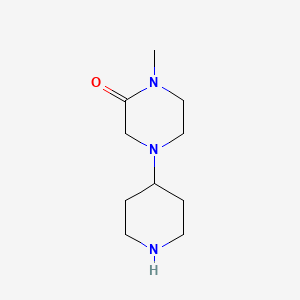
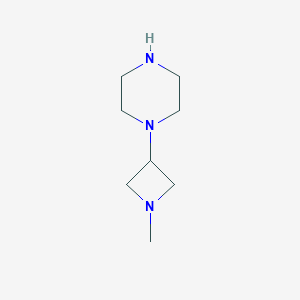

![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)
![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)
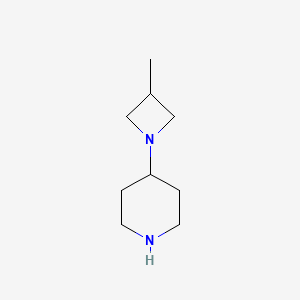
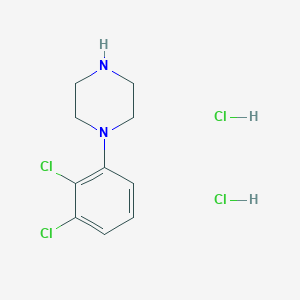
![ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3159804.png)
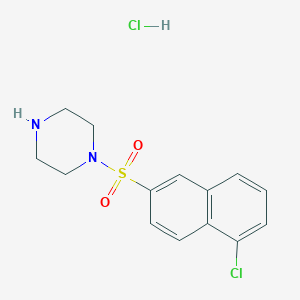
![{2-Benzyl-[2-methoxy-benzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride](/img/structure/B3159813.png)
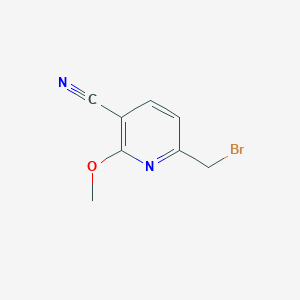

![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)
